Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate
Description
Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate is a thienopyrimidine derivative characterized by a sulfur-linked propanoate ester group and a 4-chlorophenyl substituent on the thieno[2,3-d]pyrimidine scaffold. This compound belongs to a broader class of bioactive small molecules studied for their kinase-inhibitory properties, particularly against human protein kinase CK2, a target implicated in cancer and inflammatory diseases . The 4-chlorophenyl group and the thioether linkage are critical structural features influencing its physicochemical properties and binding interactions with biological targets.
Properties
IUPAC Name |
methyl 3-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-21-13(20)6-7-22-15-14-12(8-23-16(14)19-9-18-15)10-2-4-11(17)5-3-10/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHDAASIUBDTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a 4-chlorophenyl halide and the thieno[2,3-d]pyrimidine intermediate.
Attachment of the Propanoate Ester Moiety: The final step involves esterification of the intermediate with methyl 3-bromopropanoate under basic conditions, typically using a base like potassium carbonate in an aprotic solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thieno[2,3-d]pyrimidine core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes involved in cancer and inflammatory diseases.
Materials Science: The thieno[2,3-d]pyrimidine core can be utilized in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study the biological pathways involving sulfur and nitrogen heterocycles.
Mechanism of Action
The mechanism of action of Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and modulate their activity. The 4-chlorophenyl group enhances the compound’s binding affinity through hydrophobic interactions, while the propanoate ester moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienopyrimidine derivatives with variations in substituents and functional groups have been extensively explored for kinase inhibition. Below is a detailed comparison of Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate with analogous compounds, supported by experimental data.
Substituent Effects on Kinase Inhibition
- 3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid Structure: Features a 4-methylphenyl group and a carboxylic acid instead of an ester. Activity: Demonstrates potent CK2 inhibition (IC₅₀ = 0.1 µM) . SAR Insight: The methyl group enhances hydrophobic interactions with CK2’s ATP-binding pocket, while the carboxylic acid improves solubility but may reduce cell permeability compared to ester derivatives.
- 3-{[5-(4-Ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid Structure: Substituted with a 4-ethoxyphenyl group. Activity: Slightly reduced CK2 inhibition (IC₅₀ = 0.125 µM) compared to the methyl analog, suggesting steric hindrance from the ethoxy group . Key Difference: The ethoxy group’s larger size may limit optimal binding to CK2’s active site.
- Hypothesized Activity: While direct CK2 data are unavailable for this compound, the chloro group’s electron-withdrawing nature may enhance binding affinity compared to methyl or ethoxy groups, as seen in other kinase inhibitors .
Functional Group Modifications
- Ester vs. Carboxylic Acid: The methyl ester in the target compound likely improves membrane permeability compared to the carboxylic acid derivatives (e.g., 3-{[5-(4-methylphenyl)...propanoic acid), which may require prodrug strategies for cellular uptake . However, ester derivatives may exhibit reduced metabolic stability in vivo due to esterase hydrolysis.
- Sulfur Linkage: The thioether (sulfanyl) group in all three compounds is critical for maintaining the planar conformation of the thienopyrimidine core, enabling π-π stacking with kinase active sites .
Selectivity Across Kinases
A study of 28 thienopyrimidine derivatives revealed high selectivity for CK2 over seven other protein kinases (e.g., PKA, PKC, EGFR). The selectivity is attributed to the unique geometry of CK2’s binding pocket, which accommodates the thienopyrimidine scaffold’s planar structure.
Data Tables
Table 1: Structural and Activity Comparison of Thienopyrimidine Derivatives
Research Findings and Implications
- Patent Landscape: Derivatives like 2-[[5-(4-hydroxy-3-chloro-2-methylphenyl)...propanoic acid () target MCL-1 and BCL-2, indicating that structural tweaks (e.g., hydroxyl or methoxy additions) can shift selectivity toward anti-apoptotic proteins .
Biological Activity
Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a complex structure that includes a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 305.80 g/mol. The presence of the 4-chlorophenyl group enhances its biological activity through increased binding affinity to various targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thieno[2,3-d]pyrimidine core mimics the structure of natural substrates or inhibitors, allowing it to effectively bind to enzyme active sites and modulate their activity. The 4-chlorophenyl group contributes to hydrophobic interactions that enhance binding affinity, while the propanoate ester moiety influences solubility and bioavailability.
1. Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of breast cancer cells (MDA-MB-435) with reported growth inhibition percentages exceeding 30% .
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in several studies. Thieno[2,3-d]pyrimidine derivatives have demonstrated antibacterial properties against a range of bacterial strains. For example, one study reported that related compounds exhibited significant inhibition of bacterial growth, suggesting that this compound may share similar properties .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. Inhibitors of AChE can enhance cholinergic transmission and improve cognitive function .
Case Studies and Research Findings
Q & A
Q. What are the key considerations in synthesizing Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Formation: Construct the thieno[2,3-d]pyrimidin core via cyclization of substituted pyrimidines with thiophene derivatives under acidic or basic conditions.
Sulfanyl Group Introduction: Use nucleophilic substitution or metal-catalyzed coupling (e.g., Pd/Cu catalysts) to attach the sulfanylpropanoate moiety .
Esterification: Protect the carboxylic acid group as a methyl ester using methanol/H⁺ or diazomethane .
Critical Parameters:
- Solvent Choice: Polar aprotic solvents (DMF, THF) enhance reaction efficiency .
- Temperature: Optimal yields are achieved at 60–80°C for cyclization and 0–25°C for coupling steps .
- Catalysts: Pd(PPh₃)₄ or CuI improves cross-coupling efficiency .
Example Optimization Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | H₂SO₄ (cat.), 80°C, DMF | 65 | 92% |
| Sulfanyl Coupling | Pd(PPh₃)₄, Et₃N, THF, 25°C | 78 | 95% |
| Esterification | CH₃OH/HCl, reflux | 90 | 98% |
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- ¹H/¹³C NMR: Verify the thieno[2,3-d]pyrimidin core (aromatic protons at δ 7.5–8.5 ppm) and methyl ester (δ 3.7 ppm, singlet) .
- IR Spectroscopy: Confirm S-C (600–700 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) stretches .
- Chromatography:
- HPLC: Use C18 columns with acetonitrile/water gradients (purity >95%) .
- TLC: Monitor reaction progress with ethyl acetate/hexane (1:1) .
Common Contaminants:
- Unreacted starting materials (e.g., 4-chlorophenyl intermediates) detected via GC-MS .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved for this compound?
Methodological Answer: Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., cell lines, incubation times) to minimize batch effects.
- Solubility Issues: Use DMSO stock solutions (<0.1% v/v) to avoid precipitation in aqueous buffers .
- Metabolic Stability: Perform liver microsome assays to assess degradation rates .
Case Study:
Inconsistent kinase inhibition results were resolved by:
Repeating assays with ATP concentration titrations.
Validating target engagement via SPR (surface plasmon resonance) .
Q. What computational strategies predict the reactivity of the sulfanyl group in this compound?
Methodological Answer:
- DFT Calculations: Model the sulfanyl group’s nucleophilicity using Gaussian09 at the B3LYP/6-31G* level .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO vs. water) to predict reaction pathways .
Key Findings:
- The sulfanyl group exhibits higher reactivity in polar solvents due to charge delocalization .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Modifications:
- Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance binding .
- Substitute the methyl ester with tert-butyl to improve metabolic stability .
- Assays:
- Test analogs against kinase panels (e.g., EGFR, VEGFR) to identify selectivity trends .
- Use SPR to quantify binding kinetics .
SAR Table (Example):
| Derivative | R Group | IC₅₀ (EGFR, nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | 4-Cl-Ph | 120 | 15 |
| Analog 1 | 4-CF₃-Ph | 45 | 8 |
| Analog 2 | tert-butyl ester | 95 | 50 |
Q. What experimental designs address low yields in the final coupling step?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
